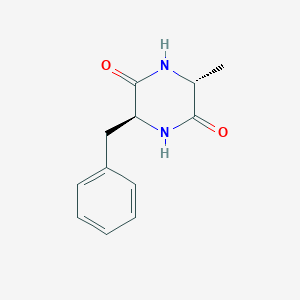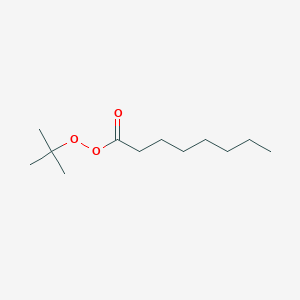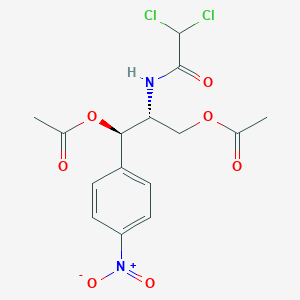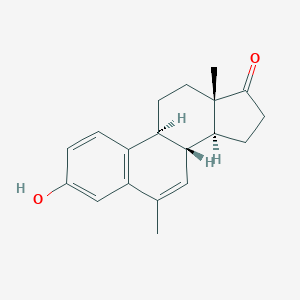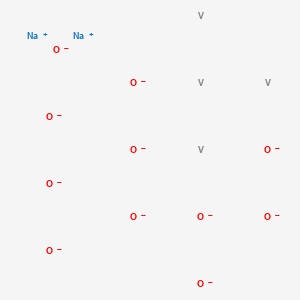
Sodium tetravanadate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetravanadate is a chemical compound with the molecular formula Na4V10O28. It is a vanadium-containing compound that has been widely used in scientific research due to its unique properties. This compound is highly soluble in water and has been used as a reagent in various biochemical and physiological studies.
Mécanisme D'action
Sodium tetravanadate has been shown to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins. Inhibition of PTPs leads to an increase in the phosphorylation of tyrosine residues in proteins, which can activate various signaling pathways. Sodium tetravanadate has also been shown to activate protein kinase C (PKC) and increase intracellular calcium levels.
Effets Biochimiques Et Physiologiques
Sodium tetravanadate has been shown to have various biochemical and physiological effects. It has been shown to activate insulin signaling pathways and improve insulin sensitivity. It has also been shown to inhibit cell proliferation and induce cell death in cancer cells. Additionally, sodium tetravanadate has been shown to have anti-inflammatory effects and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium tetravanadate has several advantages for lab experiments. It is highly soluble in water, which makes it easy to prepare solutions of known concentrations. It is also stable under normal laboratory conditions. However, sodium tetravanadate has some limitations. It is a potent inhibitor of PTPs, which can interfere with the normal functioning of cells. Additionally, sodium tetravanadate can be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for research on sodium tetravanadate. One area of research is the development of more potent and selective inhibitors of PTPs. Another area of research is the investigation of the anti-cancer properties of sodium tetravanadate. Additionally, there is a need for more research on the mechanism of action of sodium tetravanadate and its effects on various signaling pathways.
Conclusion:
Sodium tetravanadate is a vanadium-containing compound that has been extensively used in scientific research. It has been used as a reagent in various biochemical and physiological studies. It has been shown to inhibit PTPs, activate PKC, and have various biochemical and physiological effects. Sodium tetravanadate has advantages for lab experiments, but also has limitations. There are several future directions for research on sodium tetravanadate, including the development of more potent and selective inhibitors of PTPs and investigation of its anti-cancer properties.
Méthodes De Synthèse
Sodium tetravanadate can be synthesized using various methods. One of the most common methods is the reaction of vanadium pentoxide with sodium hydroxide. This reaction produces sodium metavanadate, which is then oxidized to form sodium tetravanadate. Another method involves the reaction of vanadium oxide with sodium carbonate and hydrogen peroxide. This method is preferred for industrial-scale production of sodium tetravanadate.
Applications De Recherche Scientifique
Sodium tetravanadate has been extensively used in scientific research due to its unique properties. It has been used as a reagent in various biochemical and physiological studies. It has been used as a model compound for studying the mechanism of action of vanadium-containing compounds. It has also been used as a catalyst in various organic reactions.
Propriétés
Numéro CAS |
12058-74-1 |
|---|---|
Nom du produit |
Sodium tetravanadate |
Formule moléculaire |
Na2O11V4-20 |
Poids moléculaire |
425.74 g/mol |
Nom IUPAC |
disodium;oxygen(2-);vanadium |
InChI |
InChI=1S/2Na.11O.4V/q2*+1;11*-2;;;; |
Clé InChI |
MEUWLDYIOXEQMU-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[V].[V].[V].[V] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[V].[V].[V].[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



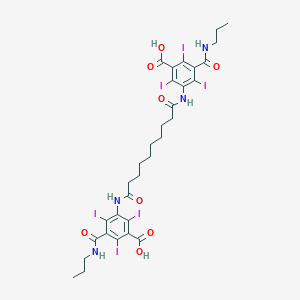
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
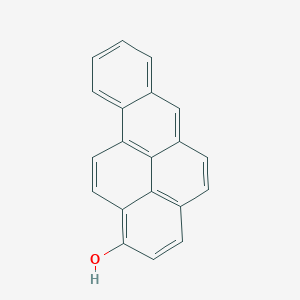
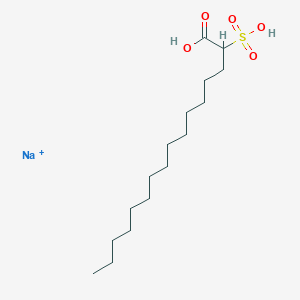
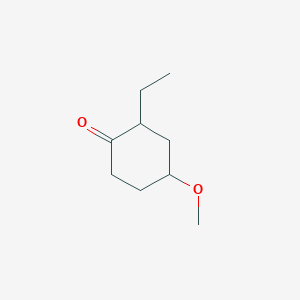
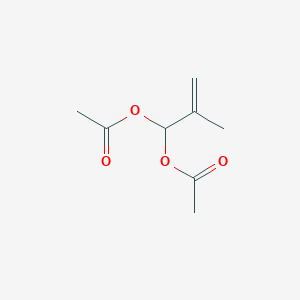
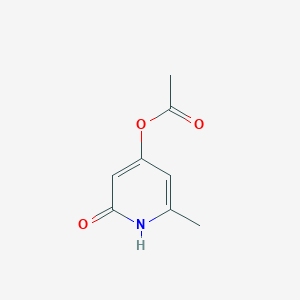

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
